ZCZ011

Descripción general

Descripción

ZCZ011 es un compuesto que pertenece a la clase de compuestos de 2-fenilindol. Se reconoce como un modulador alostérico positivo del receptor cannabinoide tipo 1 (CB1R). Este compuesto ha demostrado potencial en diversas aplicaciones terapéuticas, particularmente en enfermedades neurodegenerativas y dolor neuropático .

Métodos De Preparación

La síntesis de ZCZ011 implica varios pasos, comenzando con la preparación de la estructura central de 2-fenilindol. La ruta sintética generalmente incluye los siguientes pasos:

Formación del núcleo de indol: El núcleo de indol se sintetiza a través de una síntesis de indol de Fischer, que implica la reacción de fenilhidrazina con un aldehído o cetona.

Funcionalización: El núcleo de indol luego se funcionaliza con varios sustituyentes para lograr la estructura química deseada.

Ensamblaje final: El paso final implica el acoplamiento del indol funcionalizado con otros grupos químicos para formar this compound.

Análisis De Reacciones Químicas

ZCZ011 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amina.

Sustitución: This compound puede sufrir reacciones de sustitución, particularmente en los anillos de fenilo e indol.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Neurodegenerative Diseases

ZCZ011 has shown potential in treating neurodegenerative conditions such as Huntington’s disease and HIV-1-associated neurocognitive disorder (HAND). Research indicates that this compound can modulate CB1R activity, leading to neuroprotective effects without the psychoactive side effects typically associated with direct agonists.

Case Study: NeuroHIV Model

- Objective : To assess the therapeutic potential of this compound in a mouse model of HAND.

- Methodology : Chronic treatment with this compound (10 mg/kg for 14 days) was administered to HIV-1 Tat transgenic mice.

- Findings : The treatment did not alter body mass, locomotor activity, or anxiety-like behavior. However, it improved motor coordination and recognition memory in female mice, indicating potential cognitive benefits linked to CB1R modulation .

Neuropathic Pain Management

This compound has demonstrated efficacy in alleviating neuropathic pain in various animal models. Its ability to reverse mechanical and cold allodynia without inducing cannabimimetic effects positions it as a viable option for pain management.

Case Study: Chronic Constriction Injury Model

- Objective : To evaluate the analgesic effects of this compound in a neuropathic pain model.

- Methodology : Mice subjected to chronic constriction injury received this compound (40 mg/kg).

- Findings : this compound effectively reversed pain responses without causing side effects such as catalepsy or hypothermia, showcasing its therapeutic potential for neuropathic pain relief .

Mecanismo De Acción

ZCZ011 ejerce sus efectos al actuar como un modulador alostérico positivo del CB1R. Esto significa que mejora la respuesta del receptor a sus ligandos naturales sin activar directamente el receptor en sí. El compuesto aumenta la unión de agonistas como el CP55,940 al CB1R y mejora las vías de señalización estimuladas por la anandamida. Esta modulación conduce a un aumento del reclutamiento de β-arrestina y la fosforilación de ERK, que son cruciales para los efectos terapéuticos del compuesto .

Comparación Con Compuestos Similares

ZCZ011 es único entre los moduladores de CB1R debido a sus propiedades específicas de unión y modulación. Compuestos similares incluyen:

This compound destaca por su capacidad de modular CB1R sin causar los efectos secundarios psicoactivos asociados con los agonistas directos como CP55,940 .

Actividad Biológica

ZCZ011, chemically known as 2-phenyl-1H-indole, is a positive allosteric modulator (PAM) of the cannabinoid receptor type 1 (CB1R). This compound has garnered attention for its potential therapeutic applications, particularly in pain management and addiction treatment. The following sections detail the biological activity of this compound, including its mechanisms of action, effects in various models, and relevant research findings.

This compound operates primarily as an allosteric agonist at the CB1 receptor, influencing receptor activity without directly activating the receptor in the same manner as traditional orthosteric agonists like THC. This distinction is critical as it allows this compound to modulate receptor signaling with potentially fewer side effects.

Key Mechanisms

- Allosteric Modulation : this compound enhances the binding affinity of orthosteric ligands and potentiates their signaling pathways. It has been shown to increase the binding of [^3H]CP55940 and enhance AEA (anandamide) signaling through various assays, including GTPγS binding and β-arrestin recruitment .

- Receptor Internalization : this compound induces concentration-dependent internalization of CB1 receptors, demonstrating a higher efficacy than THC in this regard .

- G Protein Activation : Although this compound is classified as a PAM, it exhibits intrinsic efficacy in certain assays, indicating its ability to activate G protein signaling pathways independently .

In Vitro Studies

In vitro studies have characterized the pharmacological profile of this compound across several experimental setups:

In Vivo Studies

This compound's effects have also been evaluated in various animal models, showcasing its therapeutic potential:

Neuropathic Pain

- In a chronic constriction injury (CCI) model, this compound significantly reversed mechanical and cold allodynia at a dose of 40 mg/kg without inducing typical cannabimimetic effects such as catalepsy or hypothermia .

Opioid Withdrawal

- A study demonstrated that this compound completely blocked naloxone-precipitated withdrawal signs in oxycodone-dependent mice. It effectively mitigated withdrawal-induced diarrhea and weight loss, suggesting its utility in treating opioid dependence .

Neurodegenerative Disorders

- Chronic administration of this compound was assessed in HIV-1 Tat transgenic mice. The treatment improved motor coordination and recognition memory specifically in female mice while showing minimal side effects on body weight and locomotor activity .

Case Studies

- Chronic Pain Management : In a controlled study involving CCI models, this compound was administered to evaluate its anti-allodynic properties. Results indicated significant pain relief without the psychoactive side effects commonly associated with cannabinoid therapies.

- Opioid Dependence Treatment : In experiments with oxycodone-dependent mice, this compound's ability to attenuate withdrawal symptoms highlights its potential as a non-addictive alternative for managing opioid withdrawal.

Propiedades

IUPAC Name |

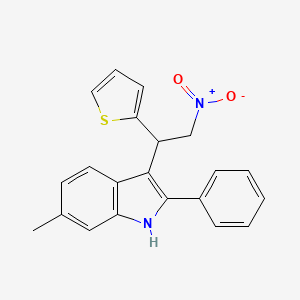

6-methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S/c1-14-9-10-16-18(12-14)22-21(15-6-3-2-4-7-15)20(16)17(13-23(24)25)19-8-5-11-26-19/h2-12,17,22H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSPNRDBWHHFMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801046384 | |

| Record name | 6-Methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801046384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1998197-39-9 | |

| Record name | 6-Methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801046384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary mechanism of action of ZCZ011?

A1: this compound acts as a positive allosteric modulator (PAM) of the cannabinoid receptor type 1 (CB1). [, , , , , , , ] While it can enhance the effects of certain orthosteric CB1 agonists, research suggests it also exhibits allosteric agonist activity, meaning it can activate the receptor on its own. [, , , ] This dual nature makes it a valuable tool for investigating CB1 signaling.

Q2: Where does this compound bind to the CB1 receptor?

A2: Mutagenesis studies and molecular modeling have identified a specific binding site for this compound on the CB1 receptor. [, ] Residues F191A3.27 and I169A2.56 were found to be crucial for both the allosteric agonist and modulator activities of this compound. [] Interestingly, other structurally similar PAMs may interact with additional sites, contributing to their mixed agonistic and allosteric profiles. []

Q3: Have there been any attempts to improve the drug-like properties of this compound?

A3: Yes, recognizing the limitations of the nitro group in drug development, researchers have investigated replacing it with a trifluoromethyl (CF3) group. [] The resulting CF3-bearing analogues demonstrated improved in vitro metabolic stability and, in some cases, even greater potency compared to their nitro-containing counterparts. [] This highlights the potential for further structural optimization of this compound-like compounds.

Q4: What are the potential therapeutic applications of this compound being explored?

A4: Preclinical studies have shown promising results for this compound in various models, suggesting potential therapeutic applications in addressing:

- Neuropathic pain: Both this compound and its CF3 analogue demonstrated efficacy in a mouse model of neuropathic pain, highlighting their potential as analgesics. [, ]

- HIV-associated neurocognitive disorders (HAND): Chronic this compound treatment showed improvements in motor coordination and recognition memory in a mouse model of neuroHIV, suggesting its potential for treating cognitive impairments. []

- Opioid withdrawal: this compound effectively attenuated naloxone-precipitated withdrawal symptoms like diarrhea and weight loss in oxycodone-dependent mice, indicating its potential for managing opioid dependence. []

Q5: Are there any known sex-based differences in this compound's effects?

A5: Interestingly, research indicates that this compound may exert sex-specific effects. In a study using HIV-1 Tat transgenic mice, chronic this compound administration improved motor coordination and recognition memory in females but not in males. [] This underscores the importance of considering sex as a biological variable in preclinical and clinical research.

Q6: Are there any analytical methods specifically developed for detecting and quantifying this compound?

A6: Yes, researchers have developed a high-performance liquid chromatography tandem mass spectrometry (HPLC-MS-MS) method for the detection and quantification of this compound in mouse brain tissue. [] This method utilizes a rapid extraction technique with Clean Screen FASt™ columns and offers high sensitivity and selectivity for accurately measuring this compound concentrations. [, ]

Q7: What is the significance of studying the subjective effects of this compound?

A7: Understanding the subjective effects of any drug is crucial, especially when targeting the central nervous system. While this compound does not elicit the same cannabimimetic effects as THC, further research is needed to determine its full spectrum of subjective effects and potential for abuse. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.